3-Hydroxyhexobarbital

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

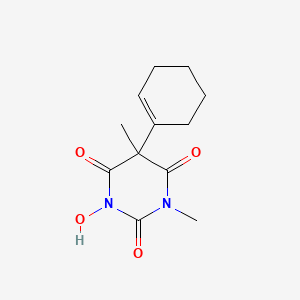

3-hydroxyhexobarbital is a member of the class of barbiturates that is pyrimidine-2,4,6(1H,3H,5H)-trione substituted by a cyclohex-1-en-1-yl group at position 5, a hydroxy group at position 1 and methyl groups at positions 3 and 5.

科学研究应用

Pharmacological Applications

Short-acting Hypnotic Properties

3-Hydroxyhexobarbital is primarily studied for its role as a metabolite of hexobarbital, a short-acting hypnotic agent. Research indicates that it is involved in the modulation of sleep and sedation through interactions with the central nervous system. Its pharmacological effects are mediated by its conversion from hexobarbital via cytochrome P450 enzymes, which highlights its significance in understanding drug metabolism and efficacy .

Metabolic Pathways

The metabolic pathways of hexobarbital leading to this compound have been elucidated through various studies. For instance, stereoselective metabolism has been observed where different enantiomers of hexobarbital preferentially convert into specific hydroxy derivatives. This stereoselectivity plays a crucial role in determining the pharmacokinetic profiles of the drug and its metabolites .

Toxicological Studies

Toxic Metabolite Formation

Research has identified that this compound can be further metabolized to 3-oxohexobarbital, which may exhibit different toxicological profiles. Understanding these pathways is vital for assessing the safety and potential adverse effects associated with hexobarbital use .

Glutathione Conjugation

A novel metabolic pathway involving the conjugation of this compound with glutathione has been discovered. This reaction leads to the formation of new metabolites that could play a role in detoxification processes within the liver, suggesting potential implications for drug-induced liver injury and therapeutic strategies against toxicity .

Case Study: Stereoselective Metabolism

A study conducted on rat liver microsomes demonstrated that (+)-hexobarbital was preferentially converted into β-3-hydroxyhexobarbital while (−)-hexobarbital yielded α-3-hydroxyhexobarbital. This stereoselective metabolism was further characterized by examining glucuronidation and dehydrogenation processes, establishing a foundation for future pharmacogenomic studies related to individual responses to barbiturates .

Case Study: Enzyme Characterization

Research has purified and characterized this compound dehydrogenases from various species including humans, rabbits, and guinea pigs. These enzymes exhibit distinct substrate specificities and cofactor requirements, emphasizing the importance of understanding interspecies differences in drug metabolism which can inform clinical practices and drug development strategies .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacology | Role as a metabolite in sleep induction | Involvement in central nervous system modulation |

| Toxicology | Formation of potentially toxic metabolites | Identification of glutathione conjugation pathways |

| Enzyme Characterization | Purification of dehydrogenases from various species | Distinct substrate specificity among species |

| Stereoselective Metabolism | Differences in metabolism between hexobarbital enantiomers | Preference for specific hydroxy derivatives based on stereochemistry |

属性

分子式 |

C12H16N2O4 |

|---|---|

分子量 |

252.27 g/mol |

IUPAC 名称 |

5-(cyclohexen-1-yl)-1-hydroxy-3,5-dimethyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C12H16N2O4/c1-12(8-6-4-3-5-7-8)9(15)13(2)11(17)14(18)10(12)16/h6,18H,3-5,7H2,1-2H3 |

InChI 键 |

CQIGOIONTHSZEA-UHFFFAOYSA-N |

SMILES |

CC1(C(=O)N(C(=O)N(C1=O)O)C)C2=CCCCC2 |

规范 SMILES |

CC1(C(=O)N(C(=O)N(C1=O)O)C)C2=CCCCC2 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。